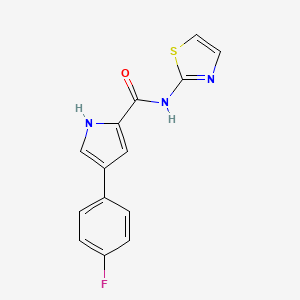
4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione is a complex organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with benzyl and methoxyphenyl groups, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution Reactions: The benzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. Benzyl bromide and vanillin derivatives are often used as starting materials for these substitutions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl bromide, vanillin derivatives, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit fungal enzymes, leading to antifungal effects, or interact with cancer cell receptors, inducing apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
- 4-Benzyl-3-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione
- 4-Benzyl-3-(3-methoxy-4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione
Uniqueness
4-Benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione is unique due to the specific arrangement of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxy and phenylmethoxy groups may enhance its solubility, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-benzyl-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-27-21-14-19(12-13-20(21)28-16-18-10-6-3-7-11-18)22-24-25-23(29)26(22)15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGXLKOJXUOEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=S)N2CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2428888.png)
![3-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2428889.png)
![[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2428890.png)
![methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate](/img/structure/B2428891.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine](/img/structure/B2428893.png)


![1-(3-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide](/img/structure/B2428901.png)
![rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine](/img/structure/B2428904.png)
![1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2428905.png)
![4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2428906.png)



